N-(5-Propylpyrimidin-2-yl)benzenesulfonamide
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Overview
Description
N-(5-Propylpyrimidin-2-yl)benzenesulfonamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Propylpyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 5-propylpyrimidine-2-amine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-Propylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(5-Propylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-Propylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. The compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylpyrimidin-2-yl)benzenesulfonamide
- N-(5-Ethylpyrimidin-2-yl)benzenesulfonamide
- N-(5-Butylpyrimidin-2-yl)benzenesulfonamide
Uniqueness
N-(5-Propylpyrimidin-2-yl)benzenesulfonamide is unique due to the presence of the propyl group at the 5-position of the pyrimidine ring. This substitution can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds .
Properties
CAS No. |
55078-60-9 |
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Molecular Formula |
C13H15N3O2S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(5-propylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H15N3O2S/c1-2-6-11-9-14-13(15-10-11)16-19(17,18)12-7-4-3-5-8-12/h3-5,7-10H,2,6H2,1H3,(H,14,15,16) |
InChI Key |
YCSPFFOREUSRKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(N=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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